N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Description

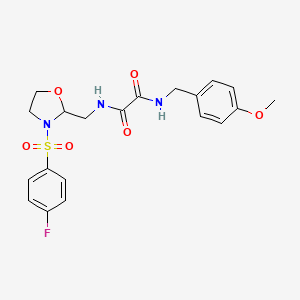

N1-((3-((4-Fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a sulfonylated oxazolidine moiety at the N1 position and a 4-methoxybenzyl group at the N2 position.

Properties

IUPAC Name |

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O6S/c1-29-16-6-2-14(3-7-16)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)17-8-4-15(21)5-9-17/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCFXKVZULKRRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, structural characteristics, synthesis, and potential therapeutic applications based on diverse research findings.

Molecular Characteristics

The compound has the following molecular formula and weight:

- Molecular Formula : C21H24FN3O5S

- Molecular Weight : 449.5 g/mol

Structural Features

The compound features an oxazolidine ring, a sulfonyl group, and various aromatic moieties, which contribute to its reactivity and biological activity. The presence of the fluorophenyl group suggests potential interactions with biological targets relevant to disease pathways.

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| InChI Key | QUIUGWHDWDZGHL-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCCCC3=CC=CC=C3 |

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer and metabolic disorders. Its unique structure allows for potential interactions with target proteins, potentially influencing critical biological pathways.

Anticancer Activity

Research has identified that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Histone Deacetylase Inhibition : Compounds with similar structures have shown promise as histone deacetylase inhibitors, which play a crucial role in gene regulation and are implicated in various cancers. In vitro studies suggest that such compounds can induce apoptosis in cancer cells.

Antimicrobial Properties

The compound's structural features also indicate potential antimicrobial activity. Oxazolidine derivatives have been explored for their antibacterial properties, making this compound a candidate for further research in this area.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer effects of oxazolidine derivatives, this compound was tested against various cancer cell lines. The results indicated:

- Cell Viability Reduction : Significant reduction in cell viability was observed at concentrations above 10 µM.

- Mechanism of Induction : The study suggested that the compound induces apoptosis through caspase activation pathways.

Case Study 2: Enzyme Inhibition Studies

Another investigation focused on the enzyme inhibition properties of the compound. It was found to inhibit specific enzymes linked to metabolic disorders:

| Enzyme Target | IC50 (µM) |

|---|---|

| Histone Deacetylase | 15 |

| Dipeptidyl Peptidase IV | 20 |

These findings support the potential therapeutic applications of the compound in treating metabolic diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Antiviral Research

Key Compounds:

N1-(4-Fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (25)

- Structural Features : N1-4-fluorophenyl and N2-thiazole-piperidine hybrid.

- Synthesis : Yield 50% (diastereomeric mixture), LC-MS m/z 407.16 (M+H+), HPLC purity 94.7% .

- Key Differences : Unlike the target compound, this analog lacks the sulfonyl-oxazolidine group but incorporates a thiazole-piperidine motif, which may influence binding to viral targets like HIV gp120 .

N1-((1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13)

- Structural Features : N1-acetylpiperidine-thiazole hybrid, N2-4-chlorophenyl.

- Synthesis : Yield 36%, LC-MS m/z 479.12 (M+H+), HPLC purity 90% .

- Key Differences : The acetylpiperidine and thiazole groups suggest improved metabolic stability compared to the target compound’s sulfonylated oxazolidine .

Pharmacological Implications:

Flavoring Oxalamides

Key Compounds:

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide Structural Features: N1-2,4-dimethoxybenzyl, N2-pyridinylethyl. Safety: NOEL = 100 mg/kg/day in rats; high safety margins (>33 million) due to low exposure in humans .

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide

- Structural Features : N1-2-methoxy-4-methylbenzyl, N2-5-methylpyridinylethyl.

- Metabolism : Expected to undergo hydrolysis and oxidation similar to other oxalamides .

- Key Differences : The 4-methoxybenzyl group in the target compound may confer distinct metabolic stability compared to methyl-substituted analogs .

Research Findings and Implications

- Antiviral Potential: Analogs like compound 25 and 13 demonstrate activity against HIV, suggesting the target compound’s sulfonyl-oxazolidine group could be optimized for similar targets .

- Toxicity Profile : Flavoring oxalamides exhibit low toxicity, but the fluorophenylsulfonyl group in the target compound may require rigorous safety evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.